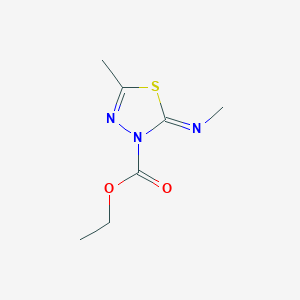

Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate

Description

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 5-methyl-2-methylimino-1,3,4-thiadiazole-3-carboxylate |

InChI |

InChI=1S/C7H11N3O2S/c1-4-12-7(11)10-6(8-3)13-5(2)9-10/h4H2,1-3H3 |

InChI Key |

OIMYQOGDVDGAGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=NC)SC(=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-amino-5-methylthiadiazole-3-carboxylate with methyl isocyanate under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its methylimino group at position 2 and ethyl carboxylate at position 3. These substituents influence its reactivity and biological interactions. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The methylimino group in the target compound may enhance electron density at the thiadiazole ring, contrasting with chlorophenyl (EWG) or sulfonyl groups in analogs, which improve binding to neurological targets (e.g., anticonvulsant activity) .

- Ester vs.

Spectroscopic Characterization

Like its analogs, the target compound would be characterized via:

- NMR: Distinct signals for methylimino (δ ~2.5 ppm) and ethyl carboxylate (δ ~4.2 ppm for -OCH2-, δ ~1.3 ppm for -CH3) .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1600 cm⁻¹ (C=N thiadiazole) .

Biological Activity

Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₂S

- Molar Mass : 201.25 g/mol

- CAS Number : 488151-10-6

- IUPAC Name : Ethyl 5-methyl-2-methylimino-1,3,4-thiadiazole-3-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanism of action typically involves the inhibition of specific cancer cell lines through various pathways.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (colon carcinoma) | 12.5 ± 1.0 | |

| This compound | HepG2 (hepatocellular carcinoma) | 15.0 ± 1.5 |

The above table illustrates the potency of this compound against specific cancer types compared to standard reference drugs.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with a thiadiazole moiety possess significant antibacterial and antifungal activities.

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity by binding to specific sites on receptor proteins.

- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through intrinsic pathways.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vivo:

-

Study on Tumor Growth Inhibition :

- Objective : To assess the effect of the compound on tumor growth in murine models.

- Results : Significant reduction in tumor size was observed compared to control groups treated with saline.

- : The compound demonstrated potential as an anticancer agent in vivo.

-

Antifungal Efficacy Study :

- Objective : To evaluate its antifungal properties against Candida species.

- Results : The compound effectively inhibited fungal growth at low concentrations.

- : It shows promise for therapeutic applications in treating fungal infections.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-(methylimino)-1,3,4-thiadiazole-3(2H)-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions starting from thiourea derivatives or thiosemicarbazides. Key steps include refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) with iodine and triethylamine to facilitate sulfur elimination and ring closure. Temperature control (60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of thiosemicarbazide to aldehyde derivatives) are critical for yields >70%. Reaction progress is monitored via TLC, and purification employs column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions, with methylimino protons appearing as singlets near δ 3.2–3.5 ppm and thiadiazole carbons resonating at 165–170 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Retention times are compared against synthetic intermediates to detect byproducts .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₈H₁₂N₄O₂S: 228.0682; observed: 228.0685) .

Q. What preliminary biological activities have been reported for structurally analogous thiadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7), linked to protein kinase inhibition and apoptosis induction .

- Anti-inflammatory effects : COX-2 inhibition (60–80% at 50 µM) in murine macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Substituent variation : Replace the 5-methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate electrophilicity and target binding. For example, trifluoromethyl analogs show 3-fold higher kinase inhibition .

- Scaffold hybridization : Fuse the thiadiazole core with indole or pyrimidine moieties to enhance DNA intercalation or enzyme inhibition. Hybrids with benzodioxolyl groups demonstrate improved solubility and bioavailability .

- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2, guided by crystallographic data (PDB IDs: 1M17, 3LN1) .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

- Reproducibility checks : Validate synthetic protocols (e.g., solvent purity, inert atmosphere) to eliminate batch-dependent impurities. Reanalyze NMR spectra with COSY and NOESY to confirm peak assignments .

- Bioassay standardization : Use cell lines with consistent passage numbers (e.g., HeLa < P20) and control for efflux pump activity (e.g., verapamil in MDR assays) to reduce variability in IC₅₀ values .

Q. What advanced methodologies are used to study its interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., KD values < 1 µM for kinase targets) .

- Metabolomics : LC-MS-based profiling of treated cells identifies downstream metabolic disruptions (e.g., altered glutathione levels indicative of oxidative stress) .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (3.5–4.0 Å) to map interaction sites .

Methodological Considerations

Q. How can reaction yields be improved during scale-up synthesis?

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 15 min at 120°C) while maintaining yields >85% .

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation) through precise temperature and pressure control .

Q. What strategies mitigate toxicity in preclinical studies?

- Prodrug design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to reduce hepatotoxicity. Hydrolysis in serum releases the active compound .

- Lipid nanoparticle encapsulation : Enhances tumor targeting (passive EPR effect) and lowers systemic exposure in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.